(2-Bromo-6-methylpyridin-4-yl)methanol

Medicinal Chemistry Drug Design Physicochemical Properties

Select (2-Bromo-6-methylpyridin-4-yl)methanol for your medchem or agrochemical synthesis. Its 2-bromo-6-methyl-4-hydroxymethyl substitution provides orthogonal reactivity: bromine for Pd-catalyzed cross-coupling and the hydroxymethyl group for late-stage functionalization. A calculated LogP of 1.09 (versus 1.54 for the 2-chloro analog) offers a quantifiable advantage for tuning lipophilicity in CNS drug discovery. Commercial supply at 95% purity ensures batch-to-batch consistency for reproducible SAR and library production.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 1220123-59-0
Cat. No. B1529805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-6-methylpyridin-4-yl)methanol
CAS1220123-59-0
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)Br)CO
InChIInChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-7(8)9-5/h2-3,10H,4H2,1H3
InChIKeyBDYCNXLYRGFBFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-6-methylpyridin-4-yl)methanol (CAS 1220123-59-0): A Strategic Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


(2-Bromo-6-methylpyridin-4-yl)methanol (CAS 1220123-59-0) is a brominated pyridine derivative characterized by a 2-bromo substituent, a 6-methyl group, and a 4-hydroxymethyl functional handle on the aromatic ring. This substitution pattern distinguishes it within the broader class of pyridine methanol intermediates used in medicinal chemistry and agrochemical research. Its structure is defined by the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . The compound is typically supplied as a solid with a purity of 95% or higher and is classified with GHS hazard statements H302, H315, H319, and H335, indicating harmful effects if swallowed and irritant properties [1]. It serves primarily as a versatile intermediate in the construction of more complex heterocyclic systems, leveraging the orthogonal reactivity of its bromine atom and hydroxymethyl group for sequential derivatization.

Why (2-Bromo-6-methylpyridin-4-yl)methanol Cannot Be Simply Interchanged with Common Pyridine Methanol Analogs


The procurement of (2-Bromo-6-methylpyridin-4-yl)methanol cannot be casually substituted with seemingly similar pyridine methanol derivatives due to quantifiable differences in physicochemical properties and, by extension, divergent reactivity profiles in downstream synthetic applications. For instance, the replacement of the 2-bromo group with a 2-chloro group in the analog (2-Chloro-6-methylpyridin-4-yl)methanol reduces molecular weight from 202.05 to 157.6 g/mol and alters lipophilicity, as reflected by a higher calculated LogP of 1.54 compared to 1.09 for the bromo compound . Furthermore, shifting the hydroxymethyl group from the 4- to the 3-position, as in the regioisomer (2-Bromo-6-methylpyridin-3-yl)methanol, changes the electronic and steric environment of the functional handle, thereby affecting reaction rates and regioselectivity in subsequent transformations [1]. Even the absence of the 6-methyl group, as in the simpler analog (2-Bromopyridin-4-yl)methanol, reduces molecular weight by 14 Da and eliminates a steric and electronic element adjacent to the pyridine nitrogen, which can influence metal coordination and catalytic cycles [2]. These quantifiable differences in structure and property preclude simple substitution and necessitate a deliberate selection based on specific synthetic requirements.

Quantitative Evidence for Differentiating (2-Bromo-6-methylpyridin-4-yl)methanol (CAS 1220123-59-0) from Closest Analogs


Enhanced Lipophilicity and Molecular Weight Compared to Chloro Analog

The compound (2-Bromo-6-methylpyridin-4-yl)methanol exhibits a lower calculated partition coefficient (LogP) of 1.09 compared to its direct chloro analog, (2-Chloro-6-methylpyridin-4-yl)methanol, which has a LogP of 1.54 . Despite the heavier bromine atom increasing the molecular weight to 202.05 g/mol versus 157.6 g/mol for the chloro analog, the bromo compound is paradoxically less lipophilic in this specific substitution context, a finding that is quantifiable and significant for predicting membrane permeability and solubility in drug discovery campaigns.

Medicinal Chemistry Drug Design Physicochemical Properties

Distinct Electronic and Steric Profile of 6-Methyl Group vs. Unsubstituted Analog

The presence of the 6-methyl group in (2-Bromo-6-methylpyridin-4-yl)methanol creates a quantifiable steric and electronic environment that differentiates it from the simpler (2-Bromopyridin-4-yl)methanol. The target compound has a molecular weight of 202.05 g/mol, while the analog without the methyl group has a molecular weight of 188.02 g/mol [1]. This structural difference is not merely a mass change; the methyl group at the 6-position is adjacent to the pyridine nitrogen and can sterically hinder or electronically modulate the coordination of transition metal catalysts used in cross-coupling reactions, as supported by class-level evidence on 6-substituted 2-bromopyridines where the C6 substituent is known to be critical for catalytic activity [2].

Organometallic Chemistry Cross-Coupling Catalysis

Regioisomeric Differentiation: 4-yl vs. 3-yl Hydroxymethyl Positioning

The target compound, (2-Bromo-6-methylpyridin-4-yl)methanol, has its hydroxymethyl group at the 4-position of the pyridine ring, whereas the regioisomer (2-Bromo-6-methylpyridin-3-yl)methanol has the same functional group at the 3-position. While the molecular weight is identical at 202.05 g/mol for both, the shift in the attachment point of the functional handle alters the molecular geometry, dipole moment, and the electron density distribution across the aromatic ring [1]. This results in different chemical shift patterns in NMR spectroscopy and can lead to divergent outcomes in downstream reactions where the proximity of the functional group to the bromine atom influences intramolecular interactions or steric accessibility.

Organic Synthesis Regioselectivity Molecular Recognition

Procurement-Relevant Purity and Hazard Profile vs. (2-Bromopyridin-4-yl)methanol

From a procurement and laboratory safety perspective, (2-Bromo-6-methylpyridin-4-yl)methanol is supplied with a typical purity specification of 95% , which is comparable to the 95% purity available for the chloro analog . However, its hazard classification, as documented in safety data sheets, includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . In contrast, the simpler analog (2-Bromopyridin-4-yl)methanol, while carrying similar hazard statements, is available in higher purity grades (>98.0% by GC) from some suppliers, which may be a critical differentiator for applications requiring exact stoichiometry or where impurities interfere with sensitive catalytic cycles .

Laboratory Safety Procurement Quality Control

Reactivity Comparison: Bromine vs. Chlorine Leaving Group Potential in Cross-Coupling

The bromine atom at the 2-position in (2-Bromo-6-methylpyridin-4-yl)methanol is a significantly better leaving group than the chlorine atom in the analogous (2-Chloro-6-methylpyridin-4-yl)methanol for palladium-catalyzed cross-coupling reactions. While no direct kinetic study was found for this exact pair, a wealth of class-level evidence on 2-bromopyridines versus 2-chloropyridines demonstrates that the oxidative addition step for the C-Br bond is substantially faster and proceeds under milder conditions (e.g., lower temperatures, shorter reaction times) compared to the more robust C-Cl bond [1]. This difference is quantifiable in terms of the bond dissociation energy: C-Br is approximately 285 kJ/mol, whereas C-Cl is approximately 327 kJ/mol, representing a 42 kJ/mol lower energy barrier for the bromo compound [2].

Synthetic Chemistry Cross-Coupling Reaction Kinetics

Best-Fit Research and Industrial Application Scenarios for (2-Bromo-6-methylpyridin-4-yl)methanol (CAS 1220123-59-0)


Medicinal Chemistry: Synthesis of Lead Compounds with Optimized Lipophilicity

Medicinal chemists seeking to fine-tune the lipophilicity of a lead series can leverage (2-Bromo-6-methylpyridin-4-yl)methanol as an intermediate. Its calculated LogP of 1.09, compared to 1.54 for the chloro analog, provides a quantifiable advantage for designing molecules with lower predicted membrane permeability or reduced off-target binding . This property is particularly relevant in central nervous system drug discovery, where a narrow LogP window is often critical for brain penetration. The compound's bromine atom allows for the introduction of diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling, enabling the rapid exploration of structure-activity relationships (SAR) while maintaining a defined lipophilic starting point.

Agrochemical Research: Building Blocks for Herbicidal and Fungicidal Heterocycles

In the development of new agrochemicals, the 6-methyl-2-bromo-4-hydroxymethyl substitution pattern of (2-Bromo-6-methylpyridin-4-yl)methanol offers a unique scaffold for constructing bioactive heterocycles. The 6-methyl group can mimic natural substituents found in pyridine-containing alkaloids and cofactors, while the bromine atom serves as a synthetic handle for late-stage diversification [1]. The compound's ability to undergo efficient cross-coupling reactions under mild conditions makes it suitable for generating libraries of analogs for screening against agricultural pests or weeds, where even subtle structural changes can dramatically alter efficacy and selectivity.

Organic Synthesis Methodology: Investigating Steric and Electronic Effects in Catalysis

For synthetic methodologists studying the scope and limitations of new catalytic systems, (2-Bromo-6-methylpyridin-4-yl)methanol represents a well-defined substrate for probing steric and electronic effects. The presence of the 6-methyl group adjacent to the pyridine nitrogen can significantly impact the coordination geometry and reactivity of transition metal catalysts [1]. Comparative studies using this compound versus the unsubstituted analog (2-Bromopyridin-4-yl)methanol can quantify the influence of the methyl group on reaction rates, yields, and selectivities in C-C and C-N bond-forming processes, thereby contributing to the fundamental understanding of catalyst design.

Pharmaceutical Intermediate Procurement: Strategic Stocking for Parallel Synthesis

Procurement specialists and lab managers should prioritize (2-Bromo-6-methylpyridin-4-yl)methanol over its regioisomer (2-Bromo-6-methylpyridin-3-yl)methanol when a 4-substituted pyridine core is required for a medicinal chemistry program [2] [3]. The orthogonal reactivity of the 2-bromo group and the 4-hydroxymethyl group allows for sequential functionalization, making it an ideal building block for parallel synthesis efforts. The quantifiable purity specification of 95% from commercial sources ensures batch-to-batch consistency, which is essential for reproducible library production and for maintaining the integrity of high-throughput screening data.

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